molecular formula C6H8O4 B143239 Oxiran-2-ylmethyl 2-oxopropanoate CAS No. 125884-77-7

Oxiran-2-ylmethyl 2-oxopropanoate

Cat. No. B143239
M. Wt: 144.12 g/mol
InChI Key: OGQRANUQIYJLJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxiran-2-ylmethyl 2-oxopropanoate (OMOP) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. OMOP is a chiral compound that has a unique structure, which makes it an interesting subject for research.

Scientific Research Applications

Oxiran-2-ylmethyl 2-oxopropanoate has been studied for its potential applications in various fields, including organic synthesis, drug discovery, and materials science. Oxiran-2-ylmethyl 2-oxopropanoate can be used as a building block for the synthesis of various compounds due to its unique structure. It has been used in the synthesis of chiral ligands, chiral auxiliaries, and other chiral compounds. Oxiran-2-ylmethyl 2-oxopropanoate has also been studied for its potential as a drug candidate due to its ability to inhibit enzymes involved in various diseases, including cancer and Alzheimer's disease. Oxiran-2-ylmethyl 2-oxopropanoate has also been used in the development of new materials, including polymers and nanoparticles.

Mechanism Of Action

Oxiran-2-ylmethyl 2-oxopropanoate exerts its effects by inhibiting enzymes involved in various biological processes. Oxiran-2-ylmethyl 2-oxopropanoate is a potent inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Oxiran-2-ylmethyl 2-oxopropanoate has also been shown to inhibit other enzymes, including butyrylcholinesterase and monoamine oxidase, which are involved in various diseases.

Biochemical And Physiological Effects

Oxiran-2-ylmethyl 2-oxopropanoate has been shown to have various biochemical and physiological effects. Oxiran-2-ylmethyl 2-oxopropanoate has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. Oxiran-2-ylmethyl 2-oxopropanoate has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Oxiran-2-ylmethyl 2-oxopropanoate has been shown to have anti-inflammatory effects, which can reduce inflammation in various diseases.

Advantages And Limitations For Lab Experiments

Oxiran-2-ylmethyl 2-oxopropanoate has several advantages for lab experiments, including its unique structure, which makes it a useful building block for the synthesis of various compounds. Oxiran-2-ylmethyl 2-oxopropanoate is also a potent inhibitor of enzymes involved in various diseases, making it a potential drug candidate. However, Oxiran-2-ylmethyl 2-oxopropanoate has some limitations, including its low solubility in water, which can limit its use in biological assays.

Future Directions

Oxiran-2-ylmethyl 2-oxopropanoate has several potential future directions, including its use in the development of new drugs for various diseases, including cancer and Alzheimer's disease. Oxiran-2-ylmethyl 2-oxopropanoate can also be used in the development of new materials, including polymers and nanoparticles. Further research is needed to fully understand the potential applications of Oxiran-2-ylmethyl 2-oxopropanoate in various fields.
Conclusion:
In conclusion, Oxiran-2-ylmethyl 2-oxopropanoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Oxiran-2-ylmethyl 2-oxopropanoate has been studied for its potential as a drug candidate, building block for the synthesis of various compounds, and development of new materials. Oxiran-2-ylmethyl 2-oxopropanoate has several advantages for lab experiments, including its unique structure, but also has limitations, including its low solubility in water. Future research is needed to fully understand the potential applications of Oxiran-2-ylmethyl 2-oxopropanoate in various fields.

Synthesis Methods

Oxiran-2-ylmethyl 2-oxopropanoate can be synthesized using different methods, including the reaction of epichlorohydrin with methyl acetoacetate in the presence of a base. The reaction yields Oxiran-2-ylmethyl 2-oxopropanoate as a racemic mixture, which can be resolved using chiral chromatography. The synthesis of Oxiran-2-ylmethyl 2-oxopropanoate has been optimized to improve yield and purity, making it a viable compound for research.

properties

CAS RN

125884-77-7

Product Name

Oxiran-2-ylmethyl 2-oxopropanoate

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

oxiran-2-ylmethyl 2-oxopropanoate

InChI

InChI=1S/C6H8O4/c1-4(7)6(8)10-3-5-2-9-5/h5H,2-3H2,1H3

InChI Key

OGQRANUQIYJLJZ-UHFFFAOYSA-N

SMILES

CC(=O)C(=O)OCC1CO1

Canonical SMILES

CC(=O)C(=O)OCC1CO1

synonyms

Propanoic acid, 2-oxo-, oxiranylmethyl ester (9CI)

Origin of Product

United States

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